Ethyl dimethylphosphonoacetate

Overview

Description

It is also known by other names such as Ethoxycarbonylmethylphosphonic acid dimethylester and Phosphonoacetic acid P,P-dimethyl ethylester . It is used as a reactant for the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B, Neuropeptide Y1 receptor antagonists, and Alkenylcarboxylates from Horner-Wadsworth-Emmons reactions .

Molecular Structure Analysis

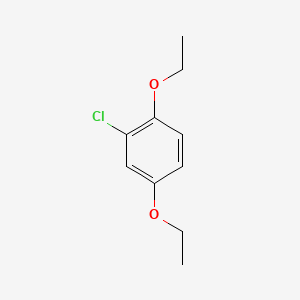

The molecular formula of Ethyl dimethylphosphonoacetate is C6H13O5P . It has a molecular weight of 196.14 .

Chemical Reactions Analysis

This compound is used as a reactant for the synthesis of non-nucleoside inhibitors of HCV polymerase NS5B, Neuropeptide Y1 receptor antagonists, and Alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It is also used in enantioselective transfer hydrogenation for the preparation of the C7-C14 fragment of ulapualide A .

Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 135°C/10 mmHg and a flash point of 99°C . The specific gravity at 20/20 is 1.21 , and the refractive index is 1.43 .

Scientific Research Applications

Toxicology and Environmental Impact

- Renal Toxicity and Biotransformation : Ethyl dimethylphosphonoacetate, related to dimethyl methylphosphonate (DMMP), has been studied for its potential toxic effects. In male rats, substances like DMMP can lead to alpha(2u)-globulin accumulation in the kidney, leading to cell death and possibly tumor induction. These effects are not observed in female rats or mice, suggesting a sex-specific response (Blumbach et al., 2000).

Agricultural Applications

- Flower Induction in Pineapple : Ethephon, chemically related to this compound, is used to induce flowering in pineapples. Its effectiveness is influenced by temperature, humidity, and other environmental factors. Understanding its uptake and translocation in plants can optimize agricultural practices (Turnbull et al., 1999).

Industrial and Chemical Applications

- Identification in Complex Matrices : this compound and related compounds are identified in various matrices, including toxic waste, using chromatographic techniques. This is crucial for managing chemical weapons agents and their byproducts (Creasy et al., 1997).

- Cellulose Dissolution with Ionic Liquids : Ionic liquids containing compounds like this compound have potential in cellulose dissolution under mild conditions. This has implications in the field of green chemistry and industrial processing (Fukaya et al., 2008).

Horticultural and Botanical Research

- Growth Regulation in Floriculture : Compounds like ethephon, related to this compound, are used as plant growth regulators. They can inhibit stem elongation and influence flowering in ornamental crops, offering valuable insights into plant growth management (Miller et al., 2012).

- Effects on Barley Cultivation : Ethephon has been applied to barley to control lodging and influence tillering and yield. Understanding its impact helps optimize crop production strategies (Foster et al., 1991).

Pharmacology and Medicine

- Impact on Rubber Tree Yield : Ethephon stimulation, closely related to this compound, significantly influences the latex yield in rubber trees. This knowledge is valuable for optimizing latex production in agriculture (Lacote et al., 2010).

- Modulatory Effects in Male Rats : Ethephon, a compound related to this compound, has been studied for its impact on kidney toxicity in male rats. Understanding its effects can contribute to the development of protective strategies in toxicology and medicine (Tousson et al., 2019).

Safety and Hazards

Ethyl dimethylphosphonoacetate is classified as a combustible liquid . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .

Mechanism of Action

Target of Action

Ethyl dimethylphosphonoacetate is a biochemical used in proteomics research It’s known to be a reactant for the synthesis of non-nucleoside inhibitors of hcv polymerase ns5b and neuropeptide y1 receptor antagonists .

Mode of Action

It is known to participate in various reactions such as enantioselective transfer hydrogenation, intramolecular Michael reactions, and olefination of peptidyl aldehydes with stabilized ylides . These reactions suggest that this compound interacts with its targets to induce changes in their biochemical properties.

Biochemical Pathways

This compound is involved in the synthesis of alkenylcarboxylates from Horner-Wadsworth-Emmons reactions . It also participates in the preparation of the C7-C14 fragment of ulapualide A through enantioselective transfer hydrogenation . These biochemical pathways and their downstream effects contribute to the biological activity of this compound.

Pharmacokinetics

Its physical properties such as boiling point (134 °c/10 mmhg), density (1188 g/mL at 25 °C), and refractive index (n20/D 1435) are known . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Its role as a reactant in various biochemical reactions suggests that it contributes to the synthesis of other compounds with specific biological activities .

properties

IUPAC Name |

ethyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c1-4-11-6(7)5-12(8,9-2)10-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNISAHOCCASGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185043 | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

311-46-6 | |

| Record name | Ethyl 2-(dimethoxyphosphinyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000311466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (dimethoxyphosphinoyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methoxyphenyl)-](/img/structure/B1584406.png)